

KDOAM-25 Trihydrochloride: In Vitro Assay Application Notes and Protocols

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Compound of Interest

Compound Name: KDOAM-25 trihydrochloride

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Abstract

KDOAM-25 is a potent and highly selective inhibitor of the KDM5 family of histone lysine demethylases (KDM5A, KDM5B, KDM5C, and KDM5D). These enzymes are responsible for removing trimethyl marks from histone H3 at lysine 4 (H3K4me3), a key epigenetic modification associated with active gene transcription. By inhibiting KDM5, KDOAM-25 leads to an increase in global H3K4me3 levels, particularly at transcription start sites, which can modulate gene expression and impact cellular processes such as proliferation and cell cycle progression.^[1] These application notes provide detailed protocols for in vitro assays to characterize the activity of KDOAM-25.

Data Presentation

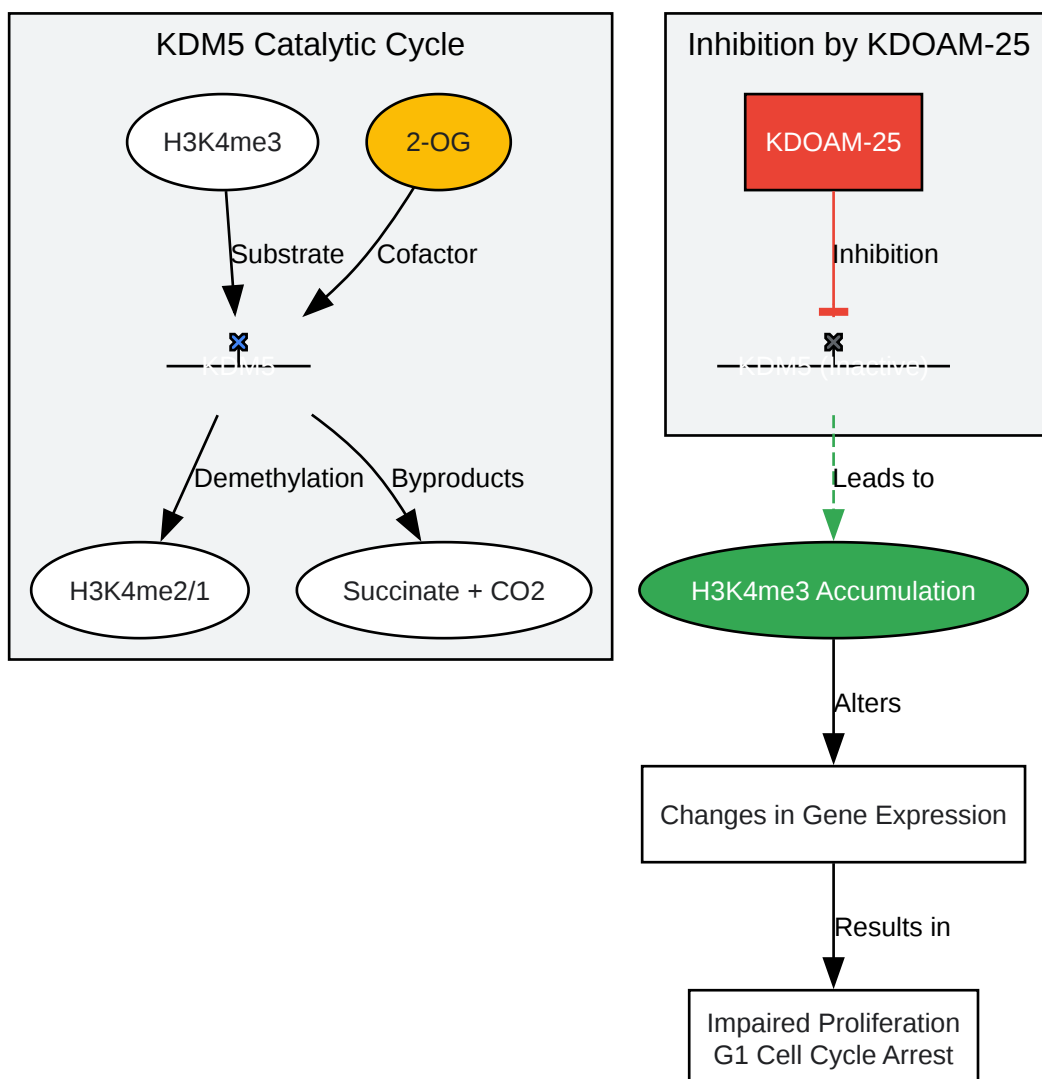
Biochemical and Cellular Activity of KDOAM-25

Target	Assay Type	IC50/EC50	Cell Line	Notes
KDM5A	Biochemical	71 nM	-	In vitro half maximal inhibitory concentration.
KDM5B	Biochemical	19 nM	-	In vitro half maximal inhibitory concentration.
KDM5C	Biochemical	69 nM	-	In vitro half maximal inhibitory concentration.
KDM5D	Biochemical	69 nM	-	In vitro half maximal inhibitory concentration.
KDM5B	Cellular	~50 μ M	HeLa (overexpressing)	Half maximal effective concentration in an immunofluorescence-based assay. [2]
MM1S	Cellular Viability	~30 μ M	MM1S (Multiple Myeloma)	IC50 determined after 5-7 days of treatment using a fluorescent cell-viability assay. [1]

Signaling Pathway

KDOAM-25 acts as a competitive inhibitor of the 2-oxoglutarate (2-OG) cofactor binding site within the catalytic domain of KDM5 enzymes. This inhibition prevents the demethylation of H3K4me3, leading to its accumulation and subsequent downstream effects on gene expression and cellular function.

KDOAM-25 Mechanism of Action



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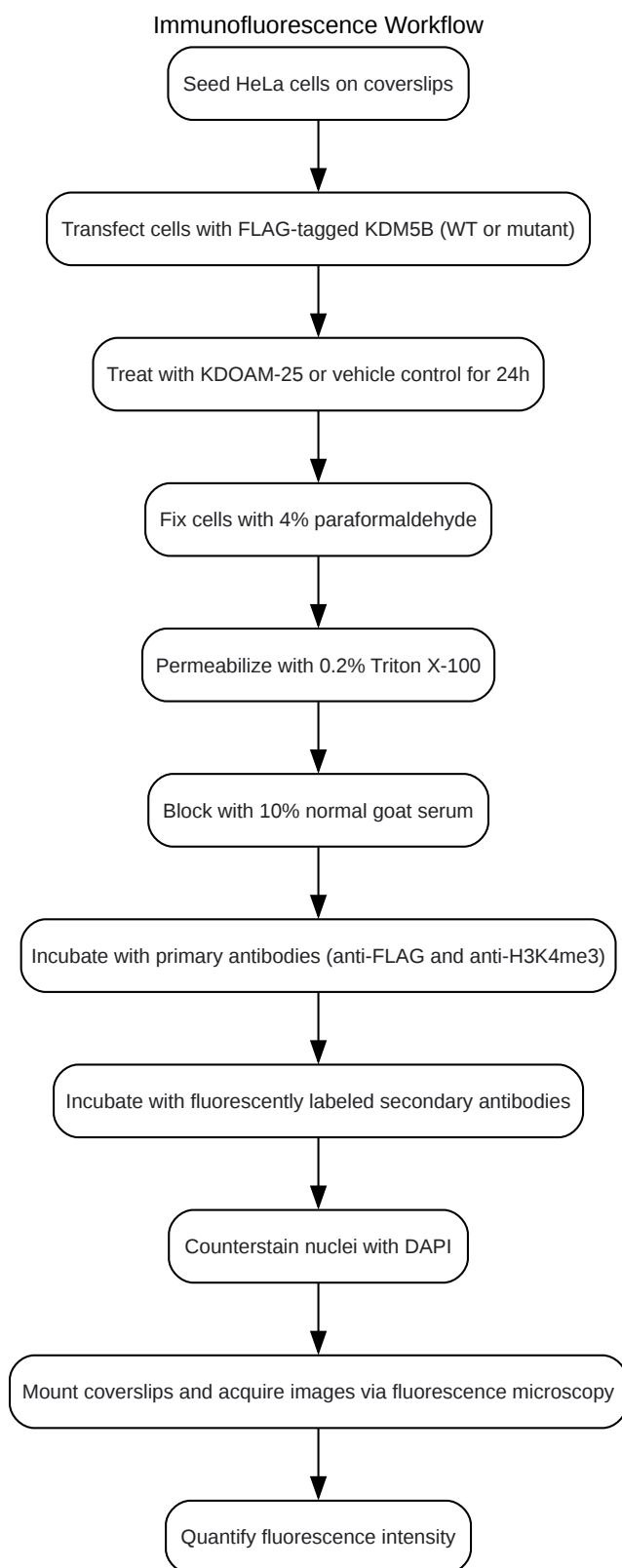
Caption: KDOAM-25 inhibits KDM5, leading to H3K4me3 accumulation and altered cell fate.

Experimental Protocols

Immunofluorescence Assay for H3K4me3 Levels

This protocol describes the assessment of KDOAM-25's effect on cellular H3K4me3 levels in an overexpression system.[1]

Experimental Workflow:



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Caption: Workflow for analyzing H3K4me3 levels by immunofluorescence.

Materials:

- HeLa cells
- DMEM with 10% FBS and 1% Penicillin-Streptomycin
- Glass coverslips
- Plasmid encoding FLAG-tagged KDM5B (wild-type and catalytically inactive mutant)
- Transfection reagent
- **KDOAM-25 trihydrochloride**
- 4% Paraformaldehyde in PBS
- 0.2% Triton X-100 in PBS
- 10% Normal Goat Serum in PBS
- Primary antibodies: anti-FLAG and anti-H3K4me3
- Fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594)
- DAPI solution
- Mounting medium

Procedure:

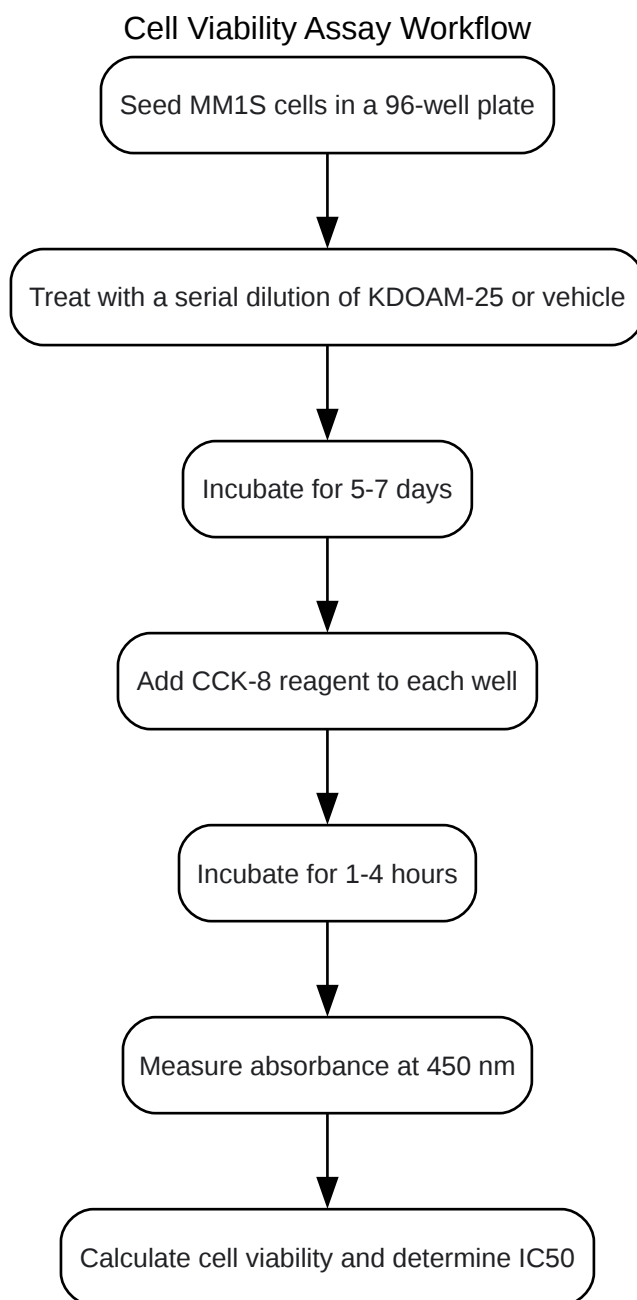
- Seed HeLa cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
- Transfect the cells with plasmids encoding either wild-type (WT) or catalytically inactive mutant (MUT) FLAG-tagged KDM5B using a suitable transfection reagent according to the manufacturer's protocol.
- After 24 hours, replace the medium with fresh medium containing various concentrations of KDOAM-25 or a vehicle control (e.g., DMSO). Incubate for an additional 24 hours.

- Wash the cells three times with PBS.
- Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- Wash three times with PBS.
- Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.
- Wash three times with PBS.
- Block non-specific antibody binding by incubating with 10% normal goat serum in PBS for 1 hour at room temperature.
- Incubate the cells with primary antibodies (e.g., mouse anti-FLAG and rabbit anti-H3K4me3) diluted in blocking buffer overnight at 4°C.
- Wash three times with PBS.
- Incubate with fluorescently labeled secondary antibodies (e.g., goat anti-mouse Alexa Fluor 594 and goat anti-rabbit Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature in the dark.
- Wash three times with PBS.
- Counterstain the nuclei with DAPI for 5 minutes.
- Wash twice with PBS.
- Mount the coverslips onto microscope slides using an appropriate mounting medium.
- Acquire images using a fluorescence microscope and quantify the H3K4me3 fluorescence intensity in transfected (FLAG-positive) cells.

Cell Viability Assay

This protocol is for determining the effect of KDOAM-25 on the viability of multiple myeloma (MM1S) cells.^[1]

Experimental Workflow:



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Caption: Workflow for determining cell viability using the CCK-8 assay.

Materials:

- MM1S cells
- RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin

- 96-well plates
- **KDOAM-25 trihydrochloride**
- Cell Counting Kit-8 (CCK-8) or similar reagent
- Microplate reader

Procedure:

- Seed MM1S cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of culture medium.
- Prepare a serial dilution of KDOAM-25 in culture medium and add 10 μ L to the respective wells. Include vehicle-only wells as a control.
- Incubate the plate for 5 to 7 days at 37°C in a humidified 5% CO₂ incubator.
- Add 10 μ L of CCK-8 solution to each well.
- Incubate the plate for 1-4 hours at 37°C.
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value by plotting the viability against the log concentration of KDOAM-25.

Western Blotting for Histone Modifications

This protocol is for detecting changes in global H3K4me3 levels in cells treated with KDOAM-25.

Materials:

- MCF-7 or other suitable cells
- **KDOAM-25 trihydrochloride**
- RIPA buffer with protease and phosphatase inhibitors

- BCA protein assay kit
- SDS-PAGE gels (e.g., 15% acrylamide)
- PVDF or nitrocellulose membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-H3K4me3 and anti-total Histone H3 (as a loading control)
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate

Procedure:

- Plate cells and treat with various concentrations of KDOAM-25 for 24 hours.[3]
- Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
- Denature 10-20 µg of protein lysate per lane by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE on a high-percentage acrylamide gel.
- Transfer the proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against H3K4me3 and total Histone H3 overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.

- Visualize the protein bands using an ECL substrate and an imaging system.
- Quantify the band intensities and normalize the H3K4me3 signal to the total Histone H3 signal.

Drug Affinity Responsive Target Stability (DARTS)

This assay confirms the direct binding of KDOAM-25 to its target protein, KDM5B.^[4]

Procedure:

- Purify HIS-tagged KDM5B protein.
- Incubate the purified KDM5B protein with KDOAM-25 (e.g., 50 μ M) or DMSO as a vehicle control for 1 hour.
- Subject the protein-drug mixtures to limited proteolysis with a suitable protease (e.g., thermolysin or pronase).
- Stop the digestion and analyze the protein fragments by SDS-PAGE followed by Coomassie staining or Western blotting with an anti-HIS tag antibody.
- Binding of KDOAM-25 to KDM5B is expected to confer protection from proteolytic cleavage, resulting in a more intact protein band compared to the vehicle control.

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